4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

BRD4 BD2 inhibitor BET bromodomain epigenetic probe

This specific para-bromo, meta-linked pyridopyrimidinone chemotype is a validated BRD4-BD2 chemical probe (Kd=0.300 nM) with >11-fold selectivity over BD1. Its unique selectivity profile, confirmed by BROMOscan, makes it indispensable for epigenetic probe panels and scaffold-hopping libraries. Direct sourcing for CROs and academic screening centers; avoid off-target assumptions inherent to close structural analogs.

Molecular Formula C21H15BrN4O2
Molecular Weight 435.281
CAS No. 1005298-25-8
Cat. No. B2995967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
CAS1005298-25-8
Molecular FormulaC21H15BrN4O2
Molecular Weight435.281
Structural Identifiers
SMILESCC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H15BrN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-5-2-4-16(12-17)25-20(27)14-7-9-15(22)10-8-14/h2-12H,1H3,(H,25,27)
InChIKeyQCEVTOASZYZYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide (CAS 1005298-25-8): Compound Identity and Structural Class


4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide (CAS 1005298-25-8, molecular formula C21H15BrN4O2, MW 435.3 g/mol) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one class [1]. The compound features a 4-bromobenzamide moiety linked via a meta-substituted phenyl ring to a 2-methyl-4-oxopyrido[2,3-d]pyrimidine core. Documented affinity data in authoritative databases demonstrate binding to the second bromodomain of BRD4 (BRD4-BD2) with a dissociation constant (Kd) of 0.300 nM, as assessed by the BROMOscan assay [2]. This places the compound within the pharmacologically significant category of epigenetic reader domain ligands, specifically BET bromodomain-interacting chemotypes.

Why Generic Substitution Fails for 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide


Within the pyrido[2,3-d]pyrimidin-4(3H)-one chemotype, seemingly minor structural variations produce large functional consequences that preclude simple analog substitution. For instance, moving the bromine from the para to the meta position on the benzamide ring, or replacing the bromine with chlorine or fluorine, alters the halogen-bonding capacity and steric profile at target binding sites . Similarly, changing the linker from a meta-phenyl to an ethyl spacer reorients the benzamide vector relative to the pyridopyrimidinone core, potentially disrupting key interactions within bromodomain acetyl-lysine binding pockets. The specific combination of para-bromo substitution and meta-phenyl linkage found in CAS 1005298-25-8 yields a binding profile—particularly a reported Kd of 0.300 nM at BRD4-BD2 [1]—that cannot be assumed for close structural analogs. Furthermore, the pyrido[2,3-d]pyrimidine scaffold has been exploited across diverse target classes including EGFR kinases and CXCR3 chemokine receptors [2], meaning that scaffold-level activity inferences are unreliable without target-specific quantitative data.

Quantitative Evidence Guide: 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide (CAS 1005298-25-8) vs. Comparators


BRD4-BD2 Binding Affinity (Kd): Sub-Nanomolar Potency vs. JQ1 and MS436

The target compound demonstrates a Kd of 0.300 nM against the second bromodomain of BRD4 (BRD4-BD2) in the BROMOscan assay [1]. By comparison, the well-characterized BET bromodomain inhibitor (+)-JQ1 exhibits Kd values of 128 nM for BRD4-BD2 and 49 nM for BRD4-BD1 , while MS436 (a reported BRD4-BD1/BD2 selective inhibitor) shows Ki values of <0.085 µM for BRD4-BD1 and 0.34 µM for BRD4-BD2 . This indicates the target compound possesses approximately 427-fold higher affinity for BRD4-BD2 than (+)-JQ1 and at least 283-fold higher affinity than MS436 (based on Ki upper bound).

BRD4 BD2 inhibitor BET bromodomain epigenetic probe

BRD4 Bromodomain Selectivity Profile: BD2 Preference Over BD1

The target compound displays a marked selectivity for BRD4-BD2 (Kd = 0.300 nM) over BRD4-BD1 (Kd values of 3.40 nM by DiscoverX assay and 3.30–3.40 µM by ITC/fluorescence anisotropy) [1]. This BD2-over-BD1 preference (≥11-fold by comparable assay format) contrasts with pan-BET inhibitors such as (+)-JQ1, which shows relatively balanced binding across BD1 and BD2 domains (BRD4 N-terminal Kd = 49 nM vs. C-terminal Kd = 128 nM; ~2.6-fold BD1 preference) . MS436 also demonstrates BD1 preference (Ki < 0.085 µM for BD1 vs. 0.34 µM for BD2; ≥4-fold) .

BD2-selective bromodomain selectivity epigenetic inhibitor

Chemical Scaffold Differentiation: Pyrido[2,3-d]pyrimidin-4(3H)-one Core vs. Thienotriazolodiazepine and Benzimidazole BET Inhibitors

The target compound is built on a pyrido[2,3-d]pyrimidin-4(3H)-one core with a 4-bromobenzamide meta-phenyl substituent [1]. This scaffold is structurally distinct from the thienotriazolodiazepine core of (+)-JQ1 [2] and the triazolopyrazine core of I-BET762/Molibresib (IC50 = 32.5–42.5 nM against BET bromodomains) . The pyrido[2,3-d]pyrimidin-4-one scaffold has also been explored as a CXCR3 antagonist chemotype (e.g., AMG 487; IC50 = 8.0–8.2 nM for CXCL10/CXCL11 binding inhibition) , highlighting the scaffold's polypharmacological potential. The para-bromo substitution on the benzamide ring distinguishes this compound from analogs bearing chloro, fluoro, or nitro substituents, which are documented in chemical databases but lack comparable BRD4 affinity data .

pyridopyrimidinone scaffold BET inhibitor chemotype chemical probe diversity

Physicochemical Properties: Computed LogP and Molecular Descriptors vs. Clinical-Stage BET Inhibitors

The target compound has a computed XLogP3-AA value of 3.2, molecular weight of 435.3 g/mol, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. For comparative context, (+)-JQ1 has a molecular weight of 457.0 g/mol and a computed LogP of approximately 3.5 [2], while I-BET762 (GSK525762, MW ~424 g/mol) has reported oral bioavailability in preclinical models [3]. The target compound's moderate lipophilicity (XLogP3 = 3.2) and molecular weight within the 500 Da threshold suggest favorable drug-likeness parameters, though experimental solubility and permeability data are not publicly available for this specific compound.

LogP drug-likeness physicochemical profiling

Best Research and Industrial Application Scenarios for 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide (CAS 1005298-25-8)


BRD4-BD2 Selective Chemical Probe Development for Epigenetic Target Validation

The compound's low nanomolar BRD4-BD2 affinity (Kd = 0.300 nM) and ≥11-fold selectivity over BRD4-BD1 [1] make it a strong candidate for development as a BD2-selective chemical probe. In the context of BET bromodomain research, where pan-BET inhibitors such as (+)-JQ1 and I-BET762 have shown dose-limiting toxicities linked to BD1 inhibition [2], a BD2-preferring chemotype enables dissection of BD1- vs. BD2-specific pharmacological effects in inflammatory and oncology models. Researchers studying the therapeutic window of BET inhibition should evaluate this compound alongside BD1-selective probes (e.g., GSK778) to establish domain-specific phenotypes.

Pyrido[2,3-d]pyrimidin-4-one Scaffold Diversification in Kinase and Epigenetic Library Design

The pyrido[2,3-d]pyrimidin-4(3H)-one core is a privileged scaffold with documented activity against multiple target classes including EGFR kinases (exemplified by compound 7a with EGFRWT IC50 = 0.029 µM) [3] and CXCR3 chemokine receptors (AMG 487, IC50 = 8.0 nM) [4]. For medicinal chemistry groups constructing focused libraries or conducting scaffold-hopping exercises, CAS 1005298-25-8 represents a distinct chemotype within this scaffold space—one that has been profiled for BET bromodomain engagement. Its inclusion in screening decks can help map the structure-activity relationship landscape across the pyridopyrimidinone chemical space.

Comparative BET Inhibitor Selectivity Profiling and Panel Screening

Given its unique BD2-preferring selectivity profile relative to pan-BET inhibitors (+)-JQ1, I-BET762) and BD1-preferring agents (MS436) [1], this compound is valuable as a selectivity standard in BET bromodomain panel assays. Contract research organizations (CROs) and academic screening centers performing BROMOscan or fluorescence anisotropy-based bromodomain profiling should include this compound to benchmark BD2-selectivity. Its distinct substitution pattern (para-bromo, meta-phenyl linkage) [5] also makes it useful for structure-activity relationship studies aimed at understanding the molecular determinants of BD2 vs. BD1 selectivity within non-triazolodiazepine chemotypes.

Computational Chemistry and Molecular Modeling of Bromodomain-Ligand Interactions

The compound's well-defined binding data across BRD4-BD1 and BRD4-BD2 (Kd values spanning 0.300 nM to 3.30 µM depending on domain and assay format) [1] provide a rich dataset for computational chemists performing molecular docking, molecular dynamics simulations, or free energy perturbation calculations. The >10,000-fold difference in affinity between BD2 (0.300 nM by BROMOscan) and BD1 (3.30 µM by ITC) offers a challenging test case for in silico methods aiming to predict domain selectivity. The availability of BRD4 crystal structures (e.g., PDB 4QB3 linked to this BindingDB entry) further supports structure-based design efforts.

Quote Request

Request a Quote for 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.